molecular formula C16H22N2O5S2 B240993 N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Cat. No. B240993
M. Wt: 386.5 g/mol
InChI Key: VFJFJAMXYMBCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, also known as CMI-977, is a synthetic compound that belongs to the class of isothiazolidinone sulfonamides. It has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of inflammatory diseases and cancer.

Mechanism Of Action

The exact mechanism of action of N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the inflammatory and cancerous processes.

Biochemical And Physiological Effects

N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects on the body. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and propagation of the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.

Advantages And Limitations For Lab Experiments

N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of inflammation and cancer, making it an ideal candidate for studying the mechanisms involved in these processes. However, its use is limited by its high cost and limited availability.

Future Directions

There are several future directions for research on N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide. One of the most promising areas of investigation is its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Another area of research is the development of more efficient and cost-effective synthesis methods for N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide and to identify any potential side effects or toxicity associated with its use.

Synthesis Methods

The synthesis of N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the reaction between 4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinylamine and N-cyclohexyl-4-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions of temperature and pressure. The product is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to possess potent anti-inflammatory and anti-cancer properties. It has been studied extensively for its potential applications in the treatment of various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in cancer therapy, particularly in the treatment of solid tumors.

properties

Product Name

N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Molecular Formula

C16H22N2O5S2

Molecular Weight

386.5 g/mol

IUPAC Name

N-cyclohexyl-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H22N2O5S2/c1-12-11-24(20,21)18(16(12)19)14-7-9-15(10-8-14)25(22,23)17-13-5-3-2-4-6-13/h7-10,12-13,17H,2-6,11H2,1H3

InChI Key

VFJFJAMXYMBCIO-UHFFFAOYSA-N

SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

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